molecular formula C7H10N2O2S B2839119 N-[5-(1-Hydroxyethyl)-1,3-thiazol-2-yl]acetamide CAS No. 1629602-04-5

N-[5-(1-Hydroxyethyl)-1,3-thiazol-2-yl]acetamide

Cat. No. B2839119
CAS RN: 1629602-04-5
M. Wt: 186.23
InChI Key: PMZFSROJEVKFQJ-UHFFFAOYSA-N
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Description

“N-[5-(1-Hydroxyethyl)-1,3-thiazol-2-yl]acetamide” is a chemical compound with the molecular formula C7H10N2O2S . It has a molecular weight of 186.23 .


Synthesis Analysis

Thiazoles, which are part of the compound’s structure, can be synthesized through various methods. One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “N-[5-(1-Hydroxyethyl)-1,3-thiazol-2-yl]acetamide” can be analyzed using spectroscopic techniques . The quantum chemical characteristics of the complexes were studied using density functional theory .


Chemical Reactions Analysis

Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .


Physical And Chemical Properties Analysis

“N-[5-(1-Hydroxyethyl)-1,3-thiazol-2-yl]acetamide” has a molecular weight of 186.23 . More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

Synthesis and Characterization

  • Novel thiazole derivatives have been synthesized through various chemical reactions, showcasing the versatility of thiazole compounds in chemical synthesis. The preparation of these compounds often involves carbodiimide condensation or nucleophilic substitution reactions, which are facilitated by specific catalysts or reagents to yield products with potential pharmacological applications (Yu et al., 2014).

Antimicrobial Activities

  • Thiazole derivatives synthesized incorporating pyrazole moieties have demonstrated significant antimicrobial properties. These compounds were tested against a variety of bacterial and fungal strains, indicating their potential as antimicrobial agents. This highlights the role of structural modification in enhancing biological activity (Saravanan et al., 2010).

Analgesic Activity

  • Acetamide derivatives have been evaluated for their analgesic activities, revealing the potential of thiazole-containing compounds in pain management. These studies suggest the importance of the thiazole scaffold in developing new analgesics (Kaplancıklı et al., 2012).

Anticancer Agents

  • The synthesis of thiazole derivatives and their evaluation as anticancer agents have shown promising results against specific cancer cell lines. Such studies are crucial for the discovery of new therapeutic options for cancer treatment (Evren et al., 2019).

Optoelectronic Properties

  • Thiazole-based compounds have been investigated for their optoelectronic properties, indicating their potential application in material science, particularly in the development of conducting polymers with specific optical and electronic characteristics (Camurlu & Guven, 2015).

Future Directions

Thiazoles, which are part of the compound’s structure, have been found to have various biological activities and are present in more than 18 FDA-approved drugs . This suggests that “N-[5-(1-Hydroxyethyl)-1,3-thiazol-2-yl]acetamide” and similar compounds could have potential applications in the development of new therapeutic agents .

properties

IUPAC Name

N-[5-(1-hydroxyethyl)-1,3-thiazol-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-4(10)6-3-8-7(12-6)9-5(2)11/h3-4,10H,1-2H3,(H,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZFSROJEVKFQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(S1)NC(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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